molecular formula C19H16N8 B12640282 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole

Cat. No.: B12640282
M. Wt: 356.4 g/mol
InChI Key: OIBSHQOKWHILDZ-UHFFFAOYSA-N
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Description

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole typically involves multi-step reactions that include the formation of pyrazole, triazole, and indazole rings. One common method involves the use of a “click” reaction, where azides and alkynes react in the presence of a copper catalyst to form triazoles . The reaction conditions often require solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally focus on optimizing the yield and purity of the product. Techniques such as continuous flow chemistry and automated synthesis are being explored to scale up the production while maintaining the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole involves its interaction with specific molecular targets and pathways. It often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole apart is its unique combination of multiple nitrogen-containing rings, which enhances its versatility and potential for various applications. Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16N8

Molecular Weight

356.4 g/mol

IUPAC Name

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole

InChI

InChI=1S/C19H16N8/c1-2-4-17-16(3-1)19(24-22-17)18-13-27(25-23-18)15-11-21-26(12-15)10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,22,24)

InChI Key

OIBSHQOKWHILDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CN(N=C4)CCC5=CC=NC=C5

Origin of Product

United States

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